molecular formula C8H11BO4 B062682 4-(Methoxymethoxy)phenylboronic acid CAS No. 162662-27-3

4-(Methoxymethoxy)phenylboronic acid

Cat. No.: B062682
CAS No.: 162662-27-3
M. Wt: 181.98 g/mol
InChI Key: MERYVSUVKVVJMP-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO4 . It is a compound that is used in various chemical reactions and has potential applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group with a methoxymethoxy substituent .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 346.3±52.0 °C at 760 mmHg, and a flash point of 163.2±30.7 °C . It also has a molar refractivity of 46.0±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 152.3±5.0 cm3 .

Scientific Research Applications

  • Supramolecular Assemblies : Phenylboronic acids, including 4-methoxyphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and boronic acid groups, showcasing potential in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

  • Chemosensing and Molecular Recognition : 4-(Methoxymethoxy)phenylboronic acid and related compounds have been studied for their role in molecular recognition and chemosensing, particularly in the context of recognizing physiological substances like saccharides and catecholamines (Zhu et al., 2006).

  • Gene Delivery : Modified phenylboronic acids have shown to enhance gene delivery efficiency, suggesting potential applications in gene therapy and biomedicine (Peng et al., 2010).

  • Thermo-responsive Block Copolymers : Phenylboronic acid-containing block copolymers have been used to study micellization and dissociation transitions, with implications for biomedical applications such as drug delivery systems (Jin et al., 2010).

  • Catalysis : Phenylboronic acids are used as catalysts in organic synthesis, such as in the dehydrative condensation between carboxylic acids and amines, highlighting their importance in chemical engineering (Wang et al., 2018).

  • Carbohydrate Chemistry : Phenylboronic acids, including this compound, play a significant role in carbohydrate chemistry, particularly in the synthesis of sugar derivatives and in chromatographic and electrophoretic separations (Ferrier, 1972).

  • Nanomaterials for Bio-Applications : Phenylboronic acid-decorated nanomaterials are used in diagnostic and therapeutic applications due to their unique ability to form reversible complexes with polyols. They have applications in drug delivery systems and biosensors (Lan & Guo, 2019).

  • Pharmaceutical and Chemical Engineering : Phenylboronic acids and derivatives are widely used for recognition, separation, and detection of polyol compounds, with developments in insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against Hepatitis C virus, demonstrating their significance in developing new therapeutic strategies (Khanal et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERYVSUVKVVJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376287
Record name 4-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162662-27-3
Record name 4-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 1(g), by reaction of 10 g (57.8 mmol) of 4-bromophenol with 2.55 g (63.6 mmol) of 60% sodium hydride and 4.83 mL (63.6 mmol) of methoxymethyl chloride, followed by 25.4 mL (63.6 mmol) of 2.5M butyllithium solution and 15 mL (65 mmol) of triisopropyl borate, a brown solid is obtained (m.p.=65° C., m=6.2 g; Y=7.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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